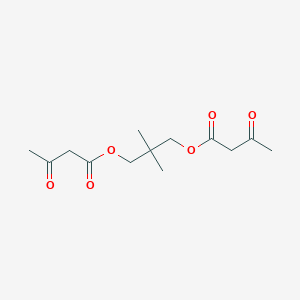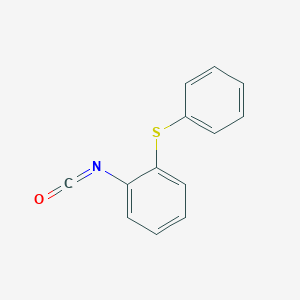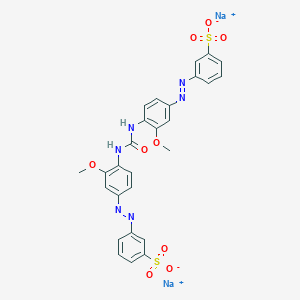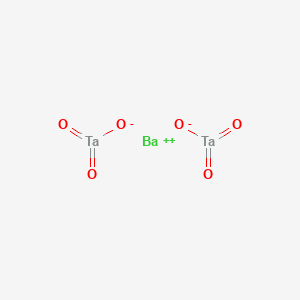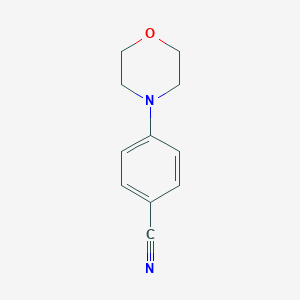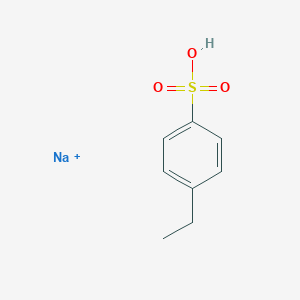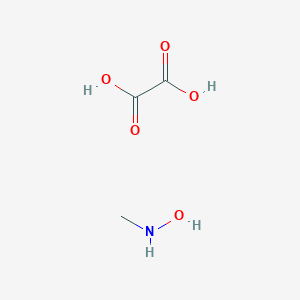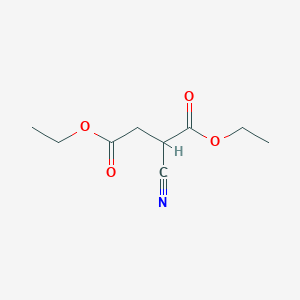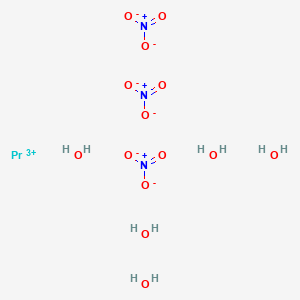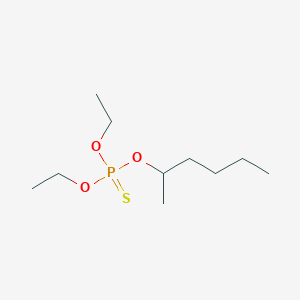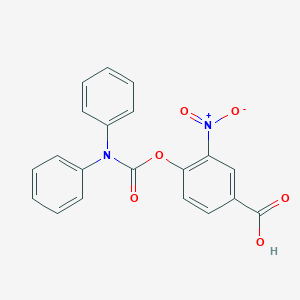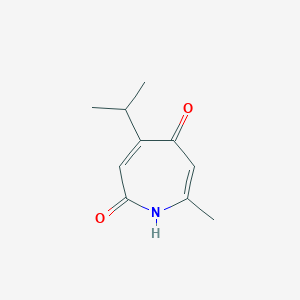
4-Isopropyl-7-methyl-1H-azepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-7-methyl-1H-azepine-2,5-dione, also known as IMAD, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. IMAD is a cyclic imide derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The exact mechanism of action of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione is thought to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. By enhancing the activity of these receptors, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione may be able to reduce inflammation and pain, as well as prevent seizures.
Efectos Bioquímicos Y Fisiológicos
4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to exhibit a range of interesting biochemical and physiological effects. For example, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. Additionally, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are also involved in the development of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Isopropyl-7-methyl-1H-azepine-2,5-dione in lab experiments is its ability to modulate the GABAergic system in the brain. This makes it a useful tool for studying the role of this system in various physiological and pathological conditions. Additionally, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione is relatively easy to synthesize and has good stability, making it a convenient compound to work with in the lab. However, one limitation of using 4-Isopropyl-7-methyl-1H-azepine-2,5-dione in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on 4-Isopropyl-7-methyl-1H-azepine-2,5-dione. For example, researchers could investigate the potential of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione as a treatment for epilepsy and other neurological disorders. Additionally, researchers could explore the potential of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione as a pain medication, either alone or in combination with other drugs. Finally, researchers could investigate the molecular mechanisms underlying the effects of 4-Isopropyl-7-methyl-1H-azepine-2,5-dione on the GABAergic system, which could help to shed light on the role of this system in various physiological and pathological conditions.
Métodos De Síntesis
4-Isopropyl-7-methyl-1H-azepine-2,5-dione can be synthesized through a variety of methods, including the reaction of 2,5-diketopiperazine with isopropylamine and methyl iodide. Other methods include the reaction of 2,5-diketopiperazine with isopropylamine and methyl chloroformate, or the reaction of 2,5-diketopiperazine with isopropylamine and methyl isocyanate. These methods have been found to yield high-quality 4-Isopropyl-7-methyl-1H-azepine-2,5-dione with good yields.
Aplicaciones Científicas De Investigación
4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to have a range of potential applications in scientific research. For example, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, 4-Isopropyl-7-methyl-1H-azepine-2,5-dione has been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy and other neurological disorders.
Propiedades
Número CAS |
10315-42-1 |
|---|---|
Nombre del producto |
4-Isopropyl-7-methyl-1H-azepine-2,5-dione |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
7-methyl-4-propan-2-yl-1H-azepine-2,5-dione |
InChI |
InChI=1S/C10H13NO2/c1-6(2)8-5-10(13)11-7(3)4-9(8)12/h4-6H,1-3H3,(H,11,13) |
Clave InChI |
JBXMVZXHBBIACC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC(=O)N1)C(C)C |
SMILES canónico |
CC1=CC(=O)C(=CC(=O)N1)C(C)C |
Sinónimos |
4-Isopropyl-7-methyl-1H-azepine-2,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



